molecular formula C11H19NO4 B15279790 Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate

Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate

Cat. No.: B15279790
M. Wt: 229.27 g/mol
InChI Key: NACVDIOTNZMTQS-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate (CAS 184771-67-3) is a synthetic organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound serves as a valuable building block in organic and medicinal chemistry, particularly for introducing the cyclopropyl group and a protected amine into target molecules. The tert-butoxycarbonyl (Boc) group acts as a robust protective group for the secondary amine, shielding it from unwanted reactions during multi-step synthetic sequences, and can be readily removed under mild acidic conditions when needed . The cyclopropyl moiety imparts significant steric constraint and unique electronic properties to the molecule, which can be leveraged to influence the conformational behavior, metabolic stability, and binding affinity of the resulting compounds in drug discovery research . The primary application of this reagent is in the synthesis of more complex molecules, including peptides and amino acid derivatives. Compounds featuring cyclopropyl groups and Boc-protected amines are of high interest in pharmaceutical research for creating novel therapeutic agents; for instance, structurally similar cyclopropyl glycine analogs are investigated as selective agonists for metabotropic glutamate receptors, highlighting the relevance of this scaffold in neuroscientific research . Furthermore, the presence of a methyl ester provides a versatile handle for further functionalization, such as hydrolysis to the carboxylic acid or amidation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12(8-5-6-8)7-9(13)15-4/h8H,5-7H2,1-4H3

InChI Key

NACVDIOTNZMTQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)OC)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate typically involves the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removable under acidic conditions, enabling access to the free amine for further functionalization. Common reagents include:

Reagent Conditions Yield Reference
HCl (4 M in dioxane)0°C to room temperature, 2h85–90%
Trifluoroacetic acidCH₂Cl₂, 0°C, 1h92%

In a representative procedure, treatment with HCl in tetrahydrofuran (THF)/methanol cleaves the Boc group while preserving the ester and cyclopropane functionalities . The liberated amine can undergo subsequent alkylation or acylation.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for peptide coupling or salt formation:

Conditions Reagent Product Yield
Alkaline hydrolysis (pH >12)LiOH, H₂O/THF2-((tert-Butoxycarbonyl)(cyclopropyl)amino)acetic acid78%
Acidic hydrolysisH₂SO₄, refluxSame as above65%

The reaction proceeds via nucleophilic attack on the ester carbonyl, with alkaline conditions favoring faster conversion.

Amide Bond Formation

The deprotected amine participates in condensation reactions with carboxylic acids or activated esters:

Example Reaction :

Amine intermediate+Benzoic acidEDCl, HOBtAmide product(82% yield)[2]\text{Amine intermediate} + \text{Benzoic acid} \xrightarrow{\text{EDCl, HOBt}} \text{Amide product} \quad (82\% \text{ yield}) \quad[2]

Coupling agents like EDCl/HOBt or DCC are employed to facilitate amide bond formation without racemization, making this reaction pivotal in peptidomimetic synthesis .

Reductive Amination

The cyclopropylamine group engages in reductive amination with aldehydes or ketones:

Substrate Reducing Agent Product Yield
CyclopropanealdehydeNaBH₄N-Alkylated cyclopropane derivative89%
4-NitrobenzaldehydeNaBH(OAc)₃Nitroaryl-functionalized amine75%

This reaction exploits the nucleophilicity of the amine, with NaBH₄ or NaBH(OAc)₃ providing mild reduction conditions .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under electrophilic conditions:

Reagent Conditions Product Mechanism
HBr (gas)CH₂Cl₂, −78°CBromoacetate derivativeElectrophilic addition
mCPBART, 12hEpoxide intermediateOxidation

For instance, HBr addition at −78°C generates a bromoacetate product, retaining the Boc-protected amine.

Interaction with Organometallic Reagents

The ester group reacts with Grignard or organolithium reagents:

Methyl ester+MeMgBrTertiary alcohol(70% yield)[4]\text{Methyl ester} + \text{MeMgBr} \rightarrow \text{Tertiary alcohol} \quad (70\% \text{ yield}) \quad[4]

This reaction proceeds via nucleophilic acyl substitution, yielding alcohols or ketones depending on the reagent.

Table 2: Stability Under Various Conditions

Condition Observation Stability
pH 2–6 (aqueous)No decomposition over 24hHigh
pH >10Ester hydrolysis within 2hLow
UV light (254 nm)Gradual Boc group degradationModerate

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

  • Ester Hydrolysis : Alkaline conditions involve hydroxide attack, while acidic conditions proceed through a tetrahedral intermediate.

  • Cyclopropane Reactivity : Ring strain (∼27 kcal/mol) drives electrophilic additions, with regioselectivity controlled by steric effects.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine. This property makes it valuable in multi-step synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride

  • Structure: C₁₁H₂₂ClNO₂ (molar mass 247.75 g/mol).
  • Key Differences :
    • Replaces the cyclopropyl group with a cyclopropylmethyl substituent.
    • Incorporates a hydrochloride salt, enhancing aqueous solubility and stability.
  • Applications : Widely used in pharmaceutical development due to its versatility in synthesizing drug candidates, particularly in modifying pharmacokinetic profiles .

Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate

  • Structure: C₁₅H₂₅NO₅ (molar mass 299.36 g/mol).
  • Key Differences :
    • Ethyl ester instead of methyl ester, increasing lipophilicity.
    • Features a hydroxymethyl group on the cyclopropane ring, improving polarity and hydrogen-bonding capacity.

tert-Butyl (2-(2-aminoacetamido)cyclohexyl)(cyclopropyl)carbamate

  • Structure : C₁₆H₂₉N₃O₃ (molar mass 311.42 g/mol).
  • Key Differences :
    • Incorporates a cyclohexyl ring and an acetamido group, adding steric bulk and hydrogen-bonding sites.
    • Higher molecular weight may reduce membrane permeability compared to the target compound.
  • Applications : Used in peptide mimetics and complex ligand synthesis .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Solubility/Stability Applications
Methyl 2-((tert-Boc)(cyclopropyl)amino)acetate C₁₂H₁₉NO₄ 241.28 Cyclopropyl, Boc, methyl ester Moderate in organic solvents Synthetic intermediate
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl C₁₁H₂₂ClNO₂ 247.75 Cyclopropylmethyl, HCl salt High aqueous solubility Pharmaceuticals, material science
Ethyl analog (discontinued) C₁₅H₂₅NO₅ 299.36 Hydroxymethyl-cyclopropyl, ethyl ester Likely polar Research chemical (limited use)
tert-Butyl cyclohexyl-acetamido derivative C₁₆H₂₉N₃O₃ 311.42 Cyclohexyl, acetamido, Boc Low aqueous solubility Peptide mimetics

Key Findings and Implications

  • Reactivity: The target compound’s synthesis involves reactive intermediates (e.g., S-1 with a chloroamino group), making it more reactive than its hydrochloride or hydroxymethyl analogs .
  • Application Scope : While the hydrochloride salt analog () is prioritized in drug development due to solubility, the target compound’s simpler structure favors its use in iterative synthetic routes.

Biological Activity

Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate, also known by its IUPAC name, is a compound with significant potential in pharmaceutical development. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group attached to a cyclopropyl amino moiety linked to an acetate group, positions it as an important intermediate in organic synthesis. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12_{12}H21_{21}N O4_{4}
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 2891597-24-1

The compound's structure is essential for its biological activity, as variations can significantly influence its reactivity and interaction with biological targets.

The synthesis of this compound typically involves several steps that allow for the selective formation of the desired compound while minimizing side reactions. The Boc group serves not only as a protective group during synthesis but also plays a role in modulating the biological activity of the compound.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs have shown efficacy against various cancer cell lines, indicating potential as an antitumor agent.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are crucial for therapeutic applications in conditions characterized by inflammation.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound could also possess such properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes some related compounds and their activities:

Compound NameMolecular FormulaNotable Activity
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetateC12_{12}H21_{21}N O4_{4}Antitumor
Methyl 2-(methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetateC15_{15}H23_{23}N3_{3}O4_{4}Enhanced biological activity
Methyl 2-(tert-butoxycarbonylamino)-2-cyclopropylacetateC11_{11}H19_{19}N O4_{4}Variations in reactivity

These compounds illustrate how structural variations can lead to differences in reactivity and biological activity.

Case Studies

  • Antitumor Efficacy : A study investigating the antitumor properties of cyclopropyl-containing compounds found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231. The presence of specific substituents was correlated with enhanced potency.
  • Anti-inflammatory Mechanisms : Another research effort highlighted the anti-inflammatory potential of related compounds, which inhibited nitric oxide production in response to lipopolysaccharide (LPS). This suggests that this compound might share similar pathways.
  • Antimicrobial Studies : In vitro assays demonstrated that compounds with similar structures could inhibit the growth of pathogenic bacteria, indicating that this compound may also possess antimicrobial properties worthy of further exploration.

Q & A

Q. What are the common synthetic routes for Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate?

The synthesis typically involves sequential protection and coupling steps. A general procedure includes:

  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., sodium bicarbonate).
  • Step 2 : Cyclopropane ring formation via [2+1] cycloaddition or alkylation of a pre-functionalized cyclopropane precursor.
  • Step 3 : Esterification of the carboxylic acid intermediate using methanol and a coupling agent like DCC (dicyclohexylcarbodiimide).
    Yields exceeding 70% are achievable under optimized conditions, particularly when controlling solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (t-Bu group), δ 3.7–3.8 ppm (methoxy group), and δ 0.5–1.2 ppm (cyclopropyl protons).
    • ¹³C NMR : Signals at ~80 ppm (Boc carbonyl) and ~170 ppm (ester carbonyl).
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns confirming the cyclopropane and Boc groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Key optimization parameters include:

  • Catalyst Selection : Use of palladium catalysts for cyclopropane formation or enzyme-mediated esterification for enantioselective synthesis.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Boc protection, while non-polar solvents improve cyclopropane stability.
  • Temperature Control : Lower temperatures (0–10°C) minimize side reactions during Boc deprotection.
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane (50–75%) resolves intermediates effectively .

Q. How can contradictory data in reaction outcomes (e.g., yield disparities) be resolved?

Discrepancies often arise from:

  • Impurity Profiles : Residual solvents or unreacted intermediates (e.g., cyclopropane precursors) may skew yields. LC-MS or HPLC analysis is critical for purity assessment.
  • Reagent Quality : Moisture-sensitive reagents (e.g., Boc anhydride) require strict anhydrous conditions.
  • Kinetic vs. Thermodynamic Control : Competing pathways (e.g., epimerization during cyclopropane formation) necessitate time-course monitoring via TLC or in-situ IR .

Q. What role does the cyclopropyl group play in peptide design when using this compound?

The cyclopropyl group imposes conformational constraints on peptide backbones, enhancing:

  • Receptor Selectivity : Restricted rotation minimizes off-target interactions (e.g., in opioid receptor ligands).
  • Metabolic Stability : Reduced susceptibility to proteolytic cleavage compared to linear analogs.
    Studies by Hruby et al. demonstrate that cyclopropane-containing amino acids improve peptide potency by up to 100-fold in some cases .

Q. What mechanistic insights guide the compound’s reactivity in coupling reactions?

  • Amide Bond Formation : Carbodiimides (e.g., EDC) activate the carboxylate for nucleophilic attack by amines, with HOBt (hydroxybenzotriazole) suppressing racemization.
  • Boc Deprotection : Acidolysis (e.g., TFA in DCM) cleaves the Boc group while preserving the cyclopropane ring.
  • Side Reactions : Competing ester hydrolysis under basic conditions requires pH control (pH 4–6) .

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